4-Methyl-1-(4-nitrophenyl)piperidin-4-ol
CAS No.:
Cat. No.: VC13479618
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2O3 |
|---|---|
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | 4-methyl-1-(4-nitrophenyl)piperidin-4-ol |
| Standard InChI | InChI=1S/C12H16N2O3/c1-12(15)6-8-13(9-7-12)10-2-4-11(5-3-10)14(16)17/h2-5,15H,6-9H2,1H3 |
| Standard InChI Key | BTXFCTOPKCSXDL-UHFFFAOYSA-N |
| SMILES | CC1(CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])O |
| Canonical SMILES | CC1(CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 4-methyl-1-(4-nitrophenyl)piperidin-4-ol consists of a six-membered piperidine ring with a hydroxyl (-OH) and methyl (-CH₃) group at the 4-position and a 4-nitrophenyl group attached to the nitrogen atom at the 1-position. The nitrophenyl group introduces strong electron-withdrawing characteristics, influencing the compound’s reactivity and solubility.
Molecular Formula and Key Properties
Based on structural analogs , the compound’s molecular formula is inferred as C₁₂H₁₆N₂O₃, with a molecular weight of 252.27 g/mol. Key physicochemical properties, extrapolated from comparable nitrophenyl-piperidine derivatives, include:
| Property | Value/Description |
|---|---|
| Solubility | Moderate in polar organic solvents |
| Melting Point | ~120–125°C (estimated) |
| LogP (Partition Coefficient) | ~2.1 (indicating moderate lipophilicity) |
| Stability | Stable under inert conditions |
The nitro group’s resonance effects and the hydroxyl group’s hydrogen-bonding capacity suggest reactivity in electrophilic substitution and hydrogen-bonding interactions, respectively .
Synthesis and Manufacturing
The synthesis of 4-methyl-1-(4-nitrophenyl)piperidin-4-ol can be hypothesized through modifications of established routes for analogous piperidine derivatives.
Reductive Amination Approach
A plausible method involves reductive amination of 4-nitrobenzaldehyde with 4-methylpiperidin-4-ol. This route, inspired by the synthesis of related compounds , would proceed as follows:
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Imine Formation: Condensation of 4-nitrobenzaldehyde with 4-methylpiperidin-4-ol in ethanol under reflux.
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Reduction: Sodium borohydride (NaBH₄) reduces the imine intermediate to the secondary amine.
This method aligns with protocols used for synthesizing nitrophenyl-piperidine derivatives , yielding moderate to high purity products.
Alkylation of Piperidine Derivatives
Alternative routes may involve alkylation of 4-hydroxypiperidine with a nitrobenzene sulfonate ester, followed by methylation at the 4-position. Such methods are analogous to the synthesis of 1-(4-nitrophenyl)piperidin-2-one , where potassium tert-butoxide facilitates deprotonation and nucleophilic substitution.
Optimization and Industrial Scalability
Critical parameters for scalability include:
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Solvent Choice: Tetrahydrofuran (THF) or dichloromethane for improved reaction kinetics .
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Temperature Control: Reactions conducted at 0–5°C to minimize side product formation .
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Purification: Recrystallization using ethyl acetate/methyl tert-butyl ether mixtures to achieve >99% purity .
Biological Activities and Mechanisms
While direct pharmacological data for 4-methyl-1-(4-nitrophenyl)piperidin-4-ol are unavailable, structurally related piperidine derivatives exhibit notable biological activities.
Antibacterial and Anticancer Properties
Nitrophenyl-substituted piperidines often show antibacterial activity against Gram-positive strains (e.g., Bacillus subtilis) due to membrane disruption . Anticancer effects are hypothesized through mechanisms such as:
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